molecular formula C18H21FN6O B12245842 5-fluoro-2,4-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

5-fluoro-2,4-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B12245842
M. Wt: 356.4 g/mol
InChI Key: SWSCZSGJKIQEMB-UHFFFAOYSA-N
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Description

5-fluoro-2,4-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2,4-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include EGFR, Her2, VEGFR2, and CDK2 enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2,4-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for multiple kinase targets . This makes it a promising candidate for further development as a multi-targeted kinase inhibitor.

Properties

Molecular Formula

C18H21FN6O

Molecular Weight

356.4 g/mol

IUPAC Name

4-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H21FN6O/c1-11-15(19)18(24-12(2)23-11)26-9-13-4-7-25(8-5-13)17-14-3-6-20-16(14)21-10-22-17/h3,6,10,13H,4-5,7-9H2,1-2H3,(H,20,21,22)

InChI Key

SWSCZSGJKIQEMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC=NC4=C3C=CN4)F

Origin of Product

United States

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